Palladium(II) cyanide

Overview

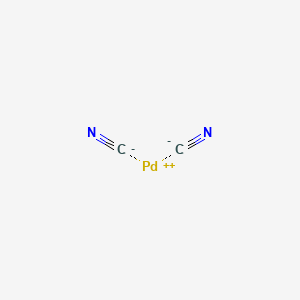

Description

Palladium(II) cyanide describes any chemical species with the empirical formula Pd(CN)n(2-n)-. The dicyanide (n = 2, CAS: [2035-66-7]) is a coordination polymer of minor significance. It likely has a structure consisting of square planar Pd(II) centers linked by cyanide ligands, which are bonded through both the carbon and nitrogen atoms .

Synthesis Analysis

Palladium is one of the most studied transition metals for cyanation reactions due to its wide functional group compatibility and catalytic efficacy . The palladium-catalyzed cyanation of aryl halides has seen significant developments since its discovery in 1973 . This process introduces a cyanide group into a reacting molecule, resulting in the formation of diverse cyanides or nitriles .Molecular Structure Analysis

The structure of Palladium(II) cyanide likely consists of square planar Pd(II) centers linked by cyanide ligands, which are bonded through both the carbon and nitrogen atoms . The CN stretch in the infrared spectra of Pd(CN)2, at 2222 cm−1, is typical of bridging cyanide ions .Chemical Reactions Analysis

The affinity of Pd for cyanide is so great that palladium metal is attacked by cyanide solutions: Pd(s) + 2 H+ + 4 CN- → [Pd(CN)4]2- + H2 . This reaction is reminiscent of the “cyanide process” for the extraction of gold .Physical And Chemical Properties Analysis

Palladium(II) cyanide has a molecular formula of C2N2Pd, an average mass of 158.455 Da, and a monoisotopic mass of 157.909637 Da .Scientific Research Applications

Catalysis in Organic Synthesis

Palladium(II) cyanide serves as an effective catalyst in organic synthesis, particularly in the cyanation of aryl halides . This process is crucial for producing aryl nitriles, which are significant in pharmaceuticals, industrial chemistry, and as intermediates in various organic transformations . The use of palladium catalysis has been favored due to its functional group compatibility and catalytic efficiency.

Nanomagnetic Catalysis

The compound has been used to create nanomagnetic catalysts for efficient cyanation reactions. A notable example is the synthesis of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst, which demonstrates high activity and convenient recyclability . These catalysts are characterized by their effective surface properties, thermal stability, and cost-effectiveness.

Sensor Development

Palladium nanoparticles, often combined with palladium(II) cyanide, are employed in the fabrication of various types of sensors, including electrical and optical sensors . These sensors benefit from the enhanced properties of palladium, such as its sensitivity and selectivity in detection applications.

Green Chemistry

In the realm of green chemistry , palladium(II) cyanide is utilized to develop catalysts that are environmentally friendly and sustainable. The focus is on creating catalysts that can be easily recovered and reused without significant loss in performance .

Stereospecific Synthesis

This compound is also known for its role in the stereospecific ring opening of oxiranes . Such reactions are important for the production of specific stereochemical configurations in chemical compounds, which can be critical for their biological activity.

Aryl Cyanide Synthesis

Lastly, palladium(II) cyanide catalyzes the synthesis of aryl cyanides from aryl halides. This method provides a simple and beneficial approach for aryl cyanide synthesis, which is a valuable process in various chemical industries .

Mechanism of Action

Target of Action

Palladium(II) cyanide primarily targets aryl halides . Aryl halides are organic compounds in which a halogen functional group is attached to an aromatic ring . They are key intermediates in various transformations in organic chemistry .

Mode of Action

Palladium(II) cyanide interacts with its targets through a process known as palladium-catalyzed cyanation . This process involves the introduction of a cyanide group into a reacting molecule, resulting in the formation of diverse cyanides or otherwise called nitriles . The reaction is facilitated by the wide functional group compatibility and catalytic efficacy of palladium .

Biochemical Pathways

The primary biochemical pathway affected by Palladium(II) cyanide is the cyanation of aryl halides . This pathway leads to the formation of aryl nitriles, which are compounds with wide significance in various sectors including pharmaceuticals, industries, natural product chemistry, and more . They can undergo smooth transformations into various other functional scaffolds like aldehydes, amides, carboxyls, amidines, esters, etc .

Pharmacokinetics

It’s known that palladium has multiple oxidation states (+1, +2, +4, +6), with the +2 and +4 states being common . This allows for various electronic configurations for coordination bonding .

Result of Action

The molecular and cellular effects of Palladium(II) cyanide’s action primarily involve the formation of aryl nitriles . These compounds have wide significance and can be transformed into various other functional scaffolds . Some pharmaceutically relevant molecules containing nitrile moieties are portrayed in Fig. 1 .

Action Environment

The action of Palladium(II) cyanide can be influenced by environmental factors. For instance, the presence of activating groups can improve the yields of the reaction compared to electron-donating groups . Furthermore, the reaction is typically carried out in DMF at 140–150°C .

Safety and Hazards

Palladium(II) cyanide is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Contact with acids liberates very toxic gas . Non-volatile salts of cyanide appear to be relatively non-toxic systematically, unless they are ingested and care is taken to prevent the formation of hydrocyanic acid .

properties

IUPAC Name |

palladium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDASSWBZWFFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062113 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(II) cyanide | |

CAS RN |

2035-66-7 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Palladium(II) cyanide interact with organic molecules, particularly alkynes?

A1: Research suggests that Palladium(II) cyanide can participate in oxidative addition reactions with the B-CN bond of cyanoboranes. [] This interaction generates a borylpalladium(II) cyanide complex. Interestingly, in the presence of alkynes, the complex facilitates the insertion of the C-C triple bond into the B-Pd bond. This insertion ultimately leads to the formation of (2-borylalkenyl)palladium(II) cyanide complexes. []

Q2: Can you provide details on the structural characteristics of Palladium(II) cyanide complexes?

A2: Palladium(II) cyanide readily forms complexes with ligands like ammonia and phosphines. For example, cis-diamminedicyanopalladium(II), with the formula Pd(CN)2(NH3)2, exhibits a square-planar coordination geometry around the palladium atom. [] This structure is stabilized by N-H...N hydrogen bonds between neighboring molecules. [] Further research has explored Palladium(II)-cyanide-phosphine complexes, adding to the understanding of its coordination chemistry. []

Q3: What catalytic properties make Palladium(II) cyanide interesting for synthetic applications?

A3: Palladium(II) cyanide demonstrates catalytic activity in the cyanoboration of alkynes. [] Mechanistic studies reveal that the reaction proceeds through a reversible oxidative addition of the B-CN bond to the palladium center, followed by alkyne insertion and reductive elimination to yield the desired product. [] The presence of trimethylphosphine ligands has been observed to influence the rate of the reductive elimination step in this catalytic cycle. []

Q4: Are there any studies exploring the coordination of organic bases with Palladium(II) cyanide?

A4: Yes, research dating back to the mid-20th century explored the coordination of organic bases with Palladium(II) cyanide. [] While the specific findings are not detailed in the provided abstracts, this research highlights the historical interest in understanding the reactivity and coordination chemistry of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)